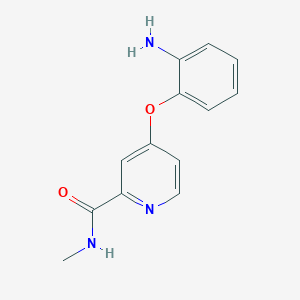

4-(2-aminophenoxy)-N-methylpicolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-aminophenoxy)-N-methylpicolinamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide typically involves the reaction of 2-aminophenol with N-methylpicolinamide under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aminophenoxy group and the picolinamide moiety. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-aminophenoxy)-N-methylpicolinamide can undergo various chemical reactions, including:

Oxidation: The aminophenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-aminophenoxy)-N-methylpicolinamide is a picolinamide derivative that is investigated for a variety of scientific research applications, particularly in the development of anticancer therapies.

Scientific Research Applications

As a Synthetic Intermediate

- This compound is used as a synthetic intermediate for protein kinase inhibitors, which are crucial for regulating cellular processes. Inhibiting protein kinases is a strategy for developing drugs for cancer and other diseases.

- It serves as an intermediate in the synthesis of Sorafenib, a multikinase inhibitor used in cancer therapy.

- It is used to synthesize derivatives that may have enhanced biological activity or altered pharmacokinetic properties.

Anticancer Agent

- This compound exhibits biological activity, particularly as an anticancer agent, and can inhibit kinases involved in tumor growth and angiogenesis.

- It impacts cell surface tyrosine kinase receptors, affecting pathways associated with cell proliferation and survival.

- Derivatives of this compound can target multiple cancer cell lines, showing potential therapeutic applications in oncology.

Inhibitor of Cytochrome P450 Enzymes

- This compound can act as an inhibitor for specific cytochrome P450 enzymes, such as CYP1A2, suggesting potential implications for drug metabolism and pharmacokinetics when used in combination therapies.

Catalyst in Polymerization

- 4-(4-aminophenoxy)-phthalonitrile (4-APN), an amino-type catalyst, is studied for phthalonitrile (PN) resin polymerization. During the cross-linking process of 4-APN, ammonia gas is detected, and a mechanism of ammonia generation has been proposed .

- Compounds containing ]NH are more suitable catalysts for PN resins than compounds containing –NH2 .

- A study on N-methylpicolinamide derivatives found that compound 5q possessed broad-spectrum antiproliferative activity and could effectively prolong the longevity of colon carcinoma-burdened mice, slowing down the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis .

- Compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated as potential anticancer agents, with many showing potent inhibitory activity against receptor tyrosine kinases .

- The polymerization process of 4-(4-aminophenoxy)-phthalonitrile (4-APN) was tracked, and ammonia gas was detected during the cross-linking process . A new catalyst selection strategy was promoted based on this mechanism .

- Quinoline-based molecules, including those with an aminobenzoxaborole unit, exhibit a diverse range of pharmacological properties, including anticancer activities .

Wirkmechanismus

The mechanism of action of 4-(2-aminophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the picolinamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-aminophenoxy)-4’-aminostilbene: Used in the synthesis of sulfonated polyimides.

4-(4-aminophenoxy)-phthalonitrile: Employed as a catalyst in polymerization reactions.

4-(4-aminophenoxy)phthalonitrile: Utilized in the preparation of phthalonitrile resins.

Uniqueness

4-(2-aminophenoxy)-N-methylpicolinamide stands out due to its specific combination of the aminophenoxy and picolinamide groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Biologische Aktivität

4-(2-aminophenoxy)-N-methylpicolinamide is an organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of an aminophenoxy group and a picolinamide moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 2-aminophenol with N-methylpicolinamide using coupling agents like EDCI in organic solvents such as dichloromethane.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in anticancer research. It has been evaluated for its cytotoxic effects against various tumor cell lines and has shown promising results in inhibiting cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of N-methylpicolinamide, including this compound, possess broad-spectrum antiproliferative activity. For instance, one study demonstrated that a derivative effectively prolonged the lifespan of colon carcinoma-burdened mice and inhibited tumor growth by inducing apoptosis and reducing angiogenesis .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds with active sites, while the picolinamide moiety enhances binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of target molecules, leading to various biological effects.

Case Study 1: Antitumor Activity in Mice

A notable study involved administering a specific derivative (designated as 5q) to Balb/c mice with induced colon cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, with suppression rates ranging from 70% to 90%. Histological analysis revealed increased apoptosis and necrosis in treated tumors .

Case Study 2: In Vitro Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated that the compound exhibited potent inhibitory activity against various receptor tyrosine kinases involved in cancer progression, including EGFR and HER-2 .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-aminophenoxy)-4’-aminostilbene | Structure | Anticancer agent |

| 4-(4-aminophenoxy)-phthalonitrile | Structure | Catalyst in polymerization |

| This compound | Structure | Broad-spectrum anticancer activity |

This table illustrates that while other compounds share some structural similarities, this compound stands out due to its specific reactivity and binding properties.

Eigenschaften

IUPAC Name |

4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)11-8-9(6-7-16-11)18-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPHZSPCIPWKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.